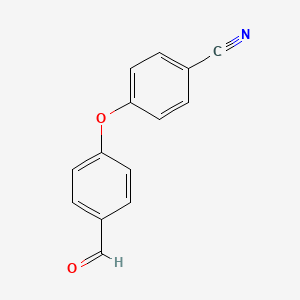

4-(4-Formylphenoxy)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-formylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYODQZCRZBCXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346651 | |

| Record name | 4-(4-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90178-71-5 | |

| Record name | 4-(4-Formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Formylphenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Formylphenoxy)benzonitrile chemical structure and properties

An In-depth Technical Guide to 4-(4-Formylphenoxy)benzonitrile

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is an aromatic organic compound characterized by a benzonitrile group linked to a formyl-substituted phenoxy group through an ether linkage. This bifunctional structure, containing both a reactive aldehyde and a nitrile group, makes it a potentially valuable intermediate in organic synthesis.

The chemical structure is as follows:

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Molecular Formula | C₁₄H₉NO₂ | [1][2] |

| CAS Number | 38195-51-6 | Inferred from supplier listings |

| PubChem CID | 613806 | [1] |

| InChI | InChI=1S/C14H9NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,10H | [2] |

| InChIKey | PYODQZCRZBCXPW-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C#N | [2] |

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is limited in publicly available literature. The following tables summarize computed properties and predicted spectroscopic data.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 223.23 g/mol | [2] |

| Monoisotopic Mass | 223.06332 Da | [2] |

| XLogP (Predicted) | 2.6 | [2] |

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 224.07060 | 151.3 |

| [M+Na]⁺ | 246.05254 | 162.4 |

| [M-H]⁻ | 222.05604 | 157.1 |

| [M+NH₄]⁺ | 241.09714 | 167.5 |

| [M+K]⁺ | 262.02648 | 156.9 |

| Data sourced from PubChemLite and calculated using CCSbase.[2] |

Synthesis and Characterization

Experimental Protocol: Synthesis

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

4-Cyanophenol

-

4-Fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanophenol (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and DMF.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 4-fluorobenzaldehyde (1.0-1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons. The aldehyde proton should appear as a singlet in the downfield region (δ 9.5-10.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the nitrile carbon (δ ~118 ppm), the aldehyde carbonyl carbon (δ >190 ppm), and the aromatic carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and the aldehyde carbonyl (C=O) stretch around 1690-1715 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z ≈ 224.07.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the structural characterization and validation of the final product.

Potential Applications and Biological Relevance

Due to its bifunctional nature, this compound is a promising building block for various applications in materials science and medicinal chemistry.

-

Pharmaceutical Synthesis: The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build more complex molecular scaffolds. The nitrile group is a common pharmacophore in drug design and can participate in various chemical transformations. A related compound, 4-(4-bromo-3-formylphenoxy)benzonitrile, is a key intermediate in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[3] This suggests that derivatives of this compound could be explored for the development of novel therapeutic agents.

-

Polymer Chemistry: The aldehyde functionality allows for its incorporation into polymers through reactions like Schiff base formation, potentially leading to materials with interesting thermal or optical properties.

-

Ligand Synthesis: The molecule can serve as a precursor for designing ligands for catalysis or coordination chemistry, where the nitrile and a derivative of the formyl group can act as binding sites for metal ions.

While no specific biological activities have been reported for this compound itself, the benzonitrile moiety is present in numerous biologically active compounds, including inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).[4] This structural motif warrants further investigation into the potential biological profile of its derivatives.

References

An In-depth Technical Guide to 4-(4-Formylphenoxy)benzonitrile

CAS Number: 90178-71-5

Synonym: 4-(4-Cyanophenoxy)benzaldehyde

This technical guide provides a comprehensive overview of 4-(4-Formylphenoxy)benzonitrile, a key aromatic building block for researchers, scientists, and professionals in drug development and materials science. This document details its chemical identity, physical properties, synthesis, spectroscopic characterization, and applications.

Chemical Identification and Properties

This compound is an organic compound featuring a benzonitrile moiety linked to a benzaldehyde group through an ether linkage. This unique structure, possessing both a reactive aldehyde and a versatile nitrile group, makes it a valuable intermediate in the synthesis of more complex molecules.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90178-71-5 | [1] |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 86-92 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Solubility | Good solubility in organic solvents | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 4-cyanophenol with 4-fluorobenzaldehyde. This reaction, a type of Williamson ether synthesis adapted for aromatic substrates, is facilitated by a base in a polar aprotic solvent.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-Cyanophenol

-

4-Fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-cyanophenol (1 equivalent) in DMF or DMSO, add potassium carbonate (1.5-2 equivalents).

-

Heat the mixture to a temperature between 80-120 °C.

-

Slowly add 4-fluorobenzaldehyde (1 equivalent) to the reaction mixture.

-

Maintain the reaction at the elevated temperature and monitor its progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthesis of this compound.

Spectroscopic Identification

The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected characteristic signals.

Data Presentation: Spectroscopic Data

| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |

| ¹H NMR | Aromatic Protons: 7.0 - 8.0 ppm (complex multiplet pattern for the two benzene rings). Aldehyde Proton: ~9.9 - 10.1 ppm (singlet). |

| ¹³C NMR | Nitrile Carbon: ~118 - 120 ppm. Aldehyde Carbonyl Carbon: ~190 - 192 ppm. Aromatic Carbons: ~115 - 165 ppm. |

| IR Spectroscopy | C≡N (Nitrile) stretch: ~2220 - 2230 cm⁻¹. C=O (Aldehyde) stretch: ~1690 - 1710 cm⁻¹. C-O-C (Ether) stretch: ~1240 - 1260 cm⁻¹ (asymmetric) and ~1020-1040 cm⁻¹ (symmetric). |

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1]

-

Pharmaceutical Development: The presence of both an aldehyde and a nitrile functional group allows for a wide range of chemical transformations. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, enabling the design of drugs targeting specific biological pathways.[1] The diaryl ether motif is a common scaffold in many biologically active compounds.

-

Materials Science: This compound is utilized in the production of advanced materials, including polymers and coatings. It is also employed in the creation of fluorescent dyes, which are essential for biological imaging and diagnostics.[1]

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its utility as a precursor for more complex, biologically active molecules is well-established.[1] The benzonitrile and diaryl ether moieties are known to be present in numerous compounds with diverse pharmacological activities.

References

An In-depth Technical Guide to the Synthesis of 4-(4-Formylphenoxy)benzonitrile

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(4-Formylphenoxy)benzonitrile, a key intermediate in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an aromatic ether nitrile derivative. Its synthesis predominantly relies on the formation of a diaryl ether bond, which can be achieved through several established methods in organic chemistry. The most common and industrially relevant approaches involve nucleophilic aromatic substitution (SNAr) reactions, including the Williamson ether synthesis and the Ullmann condensation. These methods offer reliable routes to the target molecule from readily available starting materials.

Core Synthesis Pathways

The synthesis of this compound is primarily accomplished through the reaction of a phenoxide with an activated aryl halide or through a copper-catalyzed coupling reaction.

Pathway 1: Nucleophilic Aromatic Substitution (Williamson Ether Synthesis)

This is a widely used method for the synthesis of diaryl ethers. The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an electron-deficient aromatic ring, displacing a leaving group (typically a halogen). For the synthesis of this compound, two main variations of this pathway exist, differing in the choice of starting materials.

Variation A: From 4-Cyanophenol and 4-Fluorobenzaldehyde

In this variation, 4-cyanophenol is deprotonated by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electron-deficient carbon atom bearing the fluorine atom in 4-fluorobenzaldehyde. The fluorine atom is a good leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.

Variation B: From 4-Hydroxybenzaldehyde and 4-Fluorobenzonitrile

Alternatively, 4-hydroxybenzaldehyde can be used as the phenolic starting material, and 4-fluorobenzonitrile as the activated aryl halide. The reaction mechanism is analogous to Variation A, with the phenoxide of 4-hydroxybenzaldehyde attacking the 4-fluorobenzonitrile.

The following diagram illustrates the general workflow for the Nucleophilic Aromatic Substitution pathway.

A Technical Guide to the Spectroscopic Analysis of 4-(4-Formylphenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Formylphenoxy)benzonitrile (C₁₄H₉NO₂). While experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data were not available in the conducted literature searches, this document presents predicted mass spectrometry data and outlines the standard experimental protocols for acquiring NMR, IR, and mass spectra for aromatic compounds of this nature.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₁₄H₉NO₂ CAS Number: 1174023-14-1[1] Molecular Weight: 223.23 g/mol

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The following table summarizes the predicted mass spectrometry data for this compound, including various adducts that may be observed.[2]

| Adduct | Predicted m/z |

| [M]⁺ | 223.06277 |

| [M+H]⁺ | 224.07060 |

| [M+Na]⁺ | 246.05254 |

| [M+NH₄]⁺ | 241.09714 |

| [M+K]⁺ | 262.02648 |

| [M-H]⁻ | 222.05604 |

| [M+HCOO]⁻ | 268.06152 |

| [M+CH₃COO]⁻ | 282.07717 |

Data obtained from predicted values.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound were not found in the performed searches. The following sections describe the general protocols for acquiring such data.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available from the conducted searches. A general procedure for obtaining IR spectra of solid samples is provided below.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of an aromatic compound like this compound.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[3] The choice of solvent is crucial as it should not have signals that overlap with the analyte peaks.[4]

-

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[3] Ensure there are no solid particles, as they can interfere with the magnetic field homogeneity.[3]

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure. Aromatic protons typically resonate in the range of 6.5-8.5 ppm in ¹H NMR, while aromatic carbons appear between 120-170 ppm in ¹³C NMR.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the common methods for obtaining an FT-IR spectrum of a solid sample.

1. Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] KBr is used as it is transparent in the mid-IR region.[7]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[6]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.[6]

2. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (commonly diamond or germanium) is clean.[6]

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[6] This technique requires minimal sample preparation.[8]

3. Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol provides a general procedure for obtaining an EI mass spectrum.

1. Sample Introduction:

-

The sample must be introduced into the ion source in the gas phase. For a solid, thermally stable compound like this compound, a direct insertion probe can be used. The sample is placed on the tip of the probe, which is then inserted into the high vacuum of the ion source and heated to volatilize the sample.[9]

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).[10]

2. Ionization:

-

In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[11][12]

-

This collision can eject an electron from the molecule, forming a molecular ion (M⁺•).[11]

-

The high energy of the electrons often causes the molecular ion to fragment into smaller, characteristic ions.[11][12]

3. Mass Analysis and Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated out of the ion source and into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.

Caption: Logical workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound | C14H9NO2 | CID 613806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C14H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Formylphenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 4-(4-Formylphenoxy)benzonitrile is not extensively available in public literature. This guide provides inferred properties based on its chemical structure and data from analogous compounds, alongside standardized experimental protocols for its characterization.

Executive Summary

This compound is a bi-functional aromatic molecule featuring a nitrile group and an aldehyde group linked by a stable ether bond. These functional groups dictate its chemical reactivity, solubility, and stability profile. The nitrile moiety is susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxylic acid. The aldehyde group is prone to oxidation, yielding a carboxylic acid, or reduction to an alcohol. Understanding these characteristics is critical for its application in drug development and chemical synthesis, ensuring proper handling, formulation, and storage. This document outlines the predicted solubility and stability of this compound and provides detailed protocols for its empirical determination.

Physicochemical Properties

The properties of this compound are inferred from its structure and comparison with structurally similar molecules.

| Property | Inferred Value/Characteristic |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| Appearance | Likely a solid at room temperature, possibly off-white to pale yellow crystalline powder. |

| Predicted Solubility | Based on its aromatic structure and polar functional groups, it is expected to have low solubility in water and higher solubility in polar organic solvents. |

| Predicted Stability | The ether linkage is generally stable. The primary points of reactivity are the nitrile and aldehyde groups. The compound may be sensitive to strong acids, bases, oxidizing agents, and light. |

Solubility Profile

While quantitative solubility data is not available, a qualitative solubility profile can be predicted. For a related compound, 4-(4-Bromo-3-formylphenoxy)benzonitrile, slight solubility in DMSO and methanol has been reported[][2]. A similar profile is anticipated for this compound.

Table 3.1: Predicted Qualitative Solubility

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low | The polar nitrile and aldehyde groups limit solubility in non-polar solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane (DCM) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Limited hydrogen bonding capability may restrict solubility in protic solvents like water. Alcohols are expected to be better solvents than water.[][2] |

Stability Profile and Potential Degradation Pathways

The stability of this compound is dictated by its aldehyde and nitrile functionalities. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[3].

Potential Degradation Pathways

-

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis proceeds through a protonated intermediate, while base-catalyzed hydrolysis involves nucleophilic attack by a hydroxide ion. Both pathways can ultimately yield the corresponding carboxylic acid[4][5].

-

Oxidation: The aldehyde group is susceptible to oxidation, which can be promoted by air, light, or oxidizing agents, to form a carboxylic acid[6].

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light[7].

Diagram 4.1: Potential Degradation Pathways

Caption: Potential degradation routes for this compound.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to determine the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a standard approach for determining equilibrium solubility.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC system with UV detector or equivalent quantitative method

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV[8].

Diagram 5.1: Workflow for Solubility Determination

Caption: Experimental workflow for equilibrium solubility testing.

Protocol for Forced Degradation Study

This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and degradation pathways[3][7].

Objective: To accelerate the degradation of this compound under various stress conditions to assess its intrinsic stability.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system at a known concentration (e.g., 1 mg/mL)[7].

-

Stress Conditions: Expose the samples to the following conditions in parallel:

-

Acid Hydrolysis: Treat with HCl solutions at room temperature and elevated temperatures (e.g., 60 °C).

-

Base Hydrolysis: Treat with NaOH solutions at room temperature and elevated temperatures.

-

Oxidation: Treat with hydrogen peroxide solution at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high heat (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method.

-

Quantify the remaining parent compound.

-

Detect and quantify any degradation products. Use a PDA detector to assess peak purity and an MS detector to help identify the mass of degradants.

-

-

Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

Table 5.1: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl to 1 M HCl | RT, 60 °C | Up to 7 days |

| Base Hydrolysis | 0.1 M NaOH to 1 M NaOH | RT, 60 °C | Up to 7 days |

| Oxidation | 3% H₂O₂ | RT | Up to 24 hours |

| Thermal (Solid) | Dry Heat | 80 °C | Up to 7 days |

| Thermal (Solution) | Solution in an inert solvent | 80 °C | Up to 7 days |

| Photostability | ICH Q1B specified light exposure (UV and Visible) | RT | As per ICH |

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose[8].

Recommended HPLC-UV Method (Starting Point)

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method should be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

While specific experimental data for this compound is limited, a comprehensive understanding of its potential solubility and stability can be inferred from its chemical structure. The molecule is likely to be soluble in polar aprotic solvents and susceptible to degradation via hydrolysis of the nitrile and oxidation of the aldehyde. The detailed protocols provided in this guide offer a robust framework for the empirical determination of these critical parameters, enabling its effective use in research and development.

References

- 2. indiamart.com [indiamart.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. benchchem.com [benchchem.com]

4-(4-Formylphenoxy)benzonitrile: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. 4-(4-Formylphenoxy)benzonitrile, a diaryl ether derivative, has emerged as a significant scaffold in medicinal chemistry. Its unique structural features, comprising a reactive formyl group and a nitrile moiety linked by a flexible ether bridge, provide a rich platform for chemical elaboration and the development of diverse bioactive molecules. This technical guide explores the synthesis, chemical properties, and extensive applications of this compound as a core building block in the design and discovery of new drugs targeting a range of diseases, including inflammatory disorders, cancer, and viral infections.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid with the molecular formula C₁₄H₉NO₂. The presence of the aldehyde (formyl) group allows for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.

The synthesis of this compound and its derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation between a phenol and an aryl halide.

Applications in Medicinal Chemistry

The diaryl ether motif is a privileged structure in medicinal chemistry, known for its presence in numerous clinically approved drugs and biologically active compounds.[1] This is attributed to its optimal balance of rigidity and flexibility, which allows for favorable interactions with various biological targets. This compound serves as a key starting material or intermediate in the synthesis of compounds with diverse therapeutic applications.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents remains a critical area of research. While direct studies on this compound are limited, research on structurally similar compounds highlights its potential. For instance, chalcone derivatives synthesized from 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile have demonstrated significant in vivo anti-inflammatory and analgesic activities.[2] These findings suggest that the this compound scaffold can be a valuable starting point for the development of new anti-inflammatory drugs.

| Compound ID | Structure | % Inhibition of Edema (at 5h) |

| 4a | 4-bromophenyl substituted chalcone | 65.2 ± 0.3 |

| 4b | 3-bromophenyl substituted chalcone | 68.4 ± 0.5 |

| 4c | 2-bromo-4-fluorophenyl substituted chalcone | 70.1 ± 0.6 |

| 4d | 4-chlorophenyl substituted chalcone | 58.7 ± 0.4 |

| 4e | 4-methoxyphenyl substituted chalcone | 69.5 ± 0.7 |

| 4f | 3-phenyl substituted chalcone | 67.8 ± 0.5 |

| 4g | 4-fluorophenyl substituted chalcone | 62.3 ± 0.3 |

| 4h | 2,4-dichlorophenyl substituted chalcone | 55.1 ± 0.2 |

| Indomethacin (Standard) | - | 75.4 ± 0.8 |

| Data is for chalcone derivatives of the closely related 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile.[2] |

Dermatological Agents: The Case of Crisaborole

A compelling example of the utility of a closely related building block is the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor approved for the topical treatment of atopic dermatitis. The key intermediate in the synthesis of Crisaborole is 4-(4-bromo-3-formylphenoxy)benzonitrile, a brominated analog of this compound.[3] This underscores the importance of the formylphenoxy benzonitrile scaffold in the development of clinically relevant therapeutics. The formyl group in this precursor is reduced to a hydroxymethyl group, which then undergoes further transformations to form the final benzoxaborole ring system of Crisaborole.

Potential as Kinase and PARP Inhibitors

The diaryl ether scaffold is a common feature in many kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial classes of anticancer drugs.[][5] The flexibility of the ether linkage allows these inhibitors to adopt conformations that fit into the ATP-binding pockets of kinases or the NAD⁺ binding site of PARP. The formyl and nitrile groups of this compound offer versatile handles for the synthesis of libraries of potential kinase and PARP inhibitors, enabling structure-activity relationship (SAR) studies to identify potent and selective drug candidates.

Potential in Antiviral Drug Discovery

The development of broad-spectrum antiviral agents is a major goal in medicinal chemistry.[6][7] The diaryl ether core is present in some compounds with reported antiviral activity. The reactive functionalities of this compound make it an attractive starting point for the synthesis of novel antiviral compounds. For example, the formyl group can be used to introduce various heterocyclic moieties known to possess antiviral properties.

Experimental Protocols

General Synthesis of Chalcone Derivatives from a 4-(Formylphenoxy)benzonitrile Analog

The following is a general procedure for the Claisen-Schmidt condensation to synthesize chalcone derivatives, adapted from the synthesis using 3-((4-formyl-2-methoxyphenoxy) methyl) benzonitrile.[2]

Materials:

-

3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile (or this compound)

-

Appropriate acetophenone derivative

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Petroleum ether

Procedure:

-

Dissolve sodium hydroxide (0.4 g, 10 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

-

To this solution, add the substituted acetophenone (10 mmol) and stir for 15 minutes.

-

Add a solution of 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile (10 mmol) in methanol (10 mL) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, pour the mixture into crushed ice and acidify with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

Visualizations

Caption: Synthetic pathway for chalcone derivatives.

Caption: Logical workflow for Crisaborole synthesis.

Caption: Potential anti-inflammatory mechanism of action.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its diaryl ether core, combined with strategically placed reactive functional groups, provides a robust platform for the synthesis of a wide range of bioactive molecules. The successful development of the closely related precursor to Crisaborole highlights the clinical relevance of this scaffold. While direct applications are still emerging, the demonstrated potential in synthesizing potent anti-inflammatory agents, and the structural similarity to known kinase and PARP inhibitors, positions this compound as a key molecule for future drug discovery and development endeavors. Researchers and scientists in the field are encouraged to explore the full synthetic potential of this scaffold to unlock new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C14H9NO2 | CID 613806 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Formylphenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Formylphenoxy)benzonitrile is a diaryl ether derivative characterized by the presence of both a formyl and a nitrile functional group. These reactive moieties make it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the compound's synthesis, physicochemical properties, and potential applications, with a focus on detailed experimental protocols and data presentation. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its synthesis can be achieved through established organic chemistry reactions.

Physicochemical Properties

Quantitative data for this compound and a key related intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile, are summarized below for comparative analysis.

| Property | This compound | 4-(4-bromo-3-formylphenoxy)benzonitrile |

| Molecular Formula | C₁₄H₉NO₂ | C₁₄H₈BrNO₂ |

| Molecular Weight | 223.23 g/mol | 302.12 g/mol [1] |

| CAS Number | 613806-37-8 (example) | 906673-54-9[1] |

| Appearance | White to off-white solid (predicted) | White to light yellow solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | 441.9±35.0°C at 760 mmHg |

| Solubility | Soluble in organic solvents like DMSO, DMF, and dichloromethane (predicted) | Moderately soluble in ethanol, DMSO, and dichloromethane |

| Purity | >98% (typical for commercial grades) | ≥95% to >99%[2] |

Synthesis of this compound

The synthesis of this compound can be accomplished through a nucleophilic aromatic substitution reaction, such as the Williamson ether synthesis or an Ullmann condensation. The Williamson ether synthesis is a widely used and generally efficient method for preparing ethers.[3][4] This approach involves the reaction of a phenoxide with an alkyl or aryl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

A plausible and efficient route for the synthesis of this compound is the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base. The electron-withdrawing nature of the nitrile group on 4-fluorobenzonitrile activates the aromatic ring towards nucleophilic attack by the phenoxide generated from 4-hydroxybenzaldehyde.[5][6]

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

-

4-hydroxybenzaldehyde

-

4-fluorobenzonitrile

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 equivalent), 4-fluorobenzonitrile (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate (3 x volumes of the aqueous phase).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Historical Context and Related Compounds

While the specific discovery of this compound is not well-documented, the synthesis of its structural analogs is of significant interest in medicinal chemistry. A notable example is 4-(4-bromo-3-formylphenoxy)benzonitrile , a key intermediate in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis. The synthesis of this bromo-derivative often starts from 2-bromo-5-hydroxybenzaldehyde.

The general class of diaryl ethers with nitrile and formyl functionalities serves as a versatile scaffold in drug discovery. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, while the formyl group is a precursor for various other functional groups through reactions like reductive amination, oxidation, or condensation.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile building block in several areas:

-

Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel kinase inhibitors, enzyme inhibitors, and receptor modulators. The formyl group allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

-

Materials Science: The rigid aromatic structure and the presence of polar functional groups suggest potential applications in the synthesis of liquid crystals, polymers with specific optical or electronic properties, and metal-organic frameworks (MOFs).

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a precursor for the development of new herbicides and pesticides.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various fields of chemical research and development. Its synthesis is readily achievable through established synthetic methodologies like the Williamson ether synthesis. The presence of two reactive functional groups on a diaryl ether core provides a versatile platform for the design and synthesis of complex molecules with desired biological activities or material properties. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

- 1. 4-(4-Bromo-3-formylphenoxy)benzonitrile | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US10981939B2 - Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) - Google Patents [patents.google.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into 4-(4-Formylphenoxy)benzonitrile: Theoretical and Computational Perspectives

For Immediate Release

IVANOVO, Russia – December 27, 2025 – In the landscape of medicinal chemistry and materials science, the benzonitrile scaffold is a cornerstone for developing novel therapeutic agents and functional materials. This technical guide delves into the theoretical and computational examination of a promising derivative, 4-(4-Formylphenoxy)benzonitrile. By leveraging sophisticated computational techniques, we can elucidate its structural, electronic, and spectroscopic properties, providing a foundational understanding for researchers, scientists, and drug development professionals.

This document outlines the key computational methodologies employed in the study of this compound and related analogues, presents key data in a structured format, and visualizes the computational workflows and potential biological interactions that guide modern research.

Core Computational Analysis: Unveiling Molecular Properties

The theoretical investigation of this compound and its derivatives primarily relies on Density Functional Theory (DFT), a robust quantum mechanical modeling method. Specifically, the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with a 6-311++G(d,p) basis set is a common level of theory for these types of molecules.[1] This approach allows for the accurate calculation of ground state geometry, vibrational frequencies, and electronic properties.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₂ | PubChem |

| Molecular Weight | 223.23 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Table 2: Illustrative Optimized Geometrical Parameters (DFT/B3LYP)

Note: This table is illustrative, based on typical data from studies on analogous compounds like 4-(4-formylphenoxy)phthalonitrile. Specific values for the title compound require dedicated computation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (Ether) | ~ 1.37 Å |

| C=O (Aldehyde) | ~ 1.21 Å | |

| C≡N (Nitrile) | ~ 1.16 Å | |

| Bond Angle | C-O-C (Ether) | ~ 118° |

| O=C-H (Aldehyde) | ~ 125° | |

| Dihedral Angle | C-C-O-C | ~ 120° |

Table 3: Key Calculated Vibrational Frequencies and Assignments

Note: This table is representative of data from computational studies on related aromatic nitriles and aldehydes. The assignments are based on Potential Energy Distribution (PED) analysis.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~ 2230 | ν(C≡N) | Nitrile C-N stretch |

| ~ 1700 | ν(C=O) | Aldehyde C=O stretch |

| ~ 1600 | ν(C=C) | Aromatic ring stretch |

| ~ 1250 | ν(C-O-C) | Asymmetric ether stretch |

| ~ 840 | δ(C-H) | Para-substituted ring out-of-plane bend |

Experimental and Computational Protocols

The following section details the standard methodologies for the synthesis and computational analysis of this compound and its analogues.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A common route for the synthesis of diaryl ethers like this compound is through a nucleophilic aromatic substitution reaction.

-

Reactants : p-Hydroxybenzaldehyde and an activated p-halobenzonitrile (e.g., 4-fluorobenzonitrile or 4-nitrobenzonitrile).

-

Solvent : A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used.

-

Base : A mild base, typically potassium carbonate (K₂CO₃), is added to deprotonate the hydroxyl group of p-hydroxybenzaldehyde, forming a phenoxide intermediate.

-

Reaction Conditions : The reaction mixture is heated, often to temperatures between 80-150 °C, for several hours until completion, which is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is cooled, poured into water, and the resulting precipitate is filtered. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography.

Computational Protocol: DFT Analysis

The protocol for computational analysis provides insights into the molecule's intrinsic properties.

-

Structure Optimization : The initial molecular structure of this compound is drawn using a molecular editor and subjected to geometry optimization. The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set is employed to find the lowest energy conformation.[1]

-

Frequency Calculation : Vibrational frequency calculations are performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Analysis : Key electronic properties are derived from the optimized structure. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) map is also generated to identify sites susceptible to electrophilic and nucleophilic attack.

-

NMR Spectra Simulation : Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method to complement experimental data.[1]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, which is essential for understanding the multifaceted research involved in drug development.

Potential Role in Drug Development

Benzonitrile derivatives have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2] Molecular docking studies are computational techniques used to predict how a molecule binds to the active site of a target protein.

Conclusion

The theoretical and computational analysis of this compound provides indispensable insights into its fundamental properties. Techniques such as DFT are powerful tools for predicting molecular geometry, vibrational spectra, and electronic characteristics, which are crucial for understanding the molecule's behavior and potential applications. This data, combined with molecular docking studies, can guide the rational design of novel benzonitrile derivatives as potential therapeutic agents, particularly in the realm of kinase inhibition. The methodologies and workflows presented here serve as a robust framework for researchers engaged in the exploration and development of new chemical entities for science and medicine.

References

Safety and Handling of 4-(4-Formylphenoxy)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-(4-Formylphenoxy)benzonitrile (CAS No. 90178-71-5). The information is compiled from available Safety Data Sheets (SDS) and chemical databases to ensure a high standard of safety in a laboratory and research environment.

Chemical Identification and Properties

This compound is an aromatic compound featuring both a nitrile and a formyl group. These functional groups make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.

| Property | Value |

| CAS Number | 90178-71-5 |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| Synonyms | 4-(4-Cyanophenoxy)benzaldehyde |

Hazard Identification and Classification

According to available safety data, this compound is classified as a hazardous substance. The primary hazards are related to eye and skin irritation.[1]

| Hazard Class | GHS Classification |

| Serious Eye Damage/Irritation | Category 2A |

| Skin Sensitization | Category 1 |

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols and Handling

While specific experimental protocols for this compound are not widely published, general safe handling procedures for similar aromatic aldehydes and nitriles should be strictly followed.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is strongly recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[1] |

| Skin Contact | Immediately wash off with soap and plenty of water.[1] If skin irritation or rash occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1] Consult a doctor. |

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Accidental Release:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up and shovel.

-

Do not let product enter drains.

-

Dispose of in a suitable, closed container.

-

Toxicological Information

Detailed toxicological data for this compound, such as LD50 or LC50 values, are not currently available in public databases. Researchers should handle this compound with the caution appropriate for a substance with unknown long-term toxicological effects.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Disclaimer

This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this chemical. All users should consult the most current Safety Data Sheet provided by the supplier.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 4-(4-Formylphenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases derived from 4-(4-Formylphenoxy)benzonitrile. This versatile building block is of significant interest in medicinal chemistry due to the presence of a terminal nitrile group, which can enhance biological activity and improve pharmacokinetic properties. The synthesized Schiff bases have potential applications as antimicrobial, anticancer, and catalytic agents.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone. The nitrile moiety in this compound-derived Schiff bases can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets such as enzymes and receptors.[1][2] This document outlines a general yet detailed protocol for the synthesis, purification, and characterization of these promising compounds.

Data Presentation

Quantitative data for the synthesis of a representative Schiff base, 4-(4-((4-methylphenyl)imino)methyl)phenoxy)benzonitrile, from this compound and p-toluidine is summarized in the table below. Please note that yields and reaction times may vary depending on the specific amine used.

| Parameter | Value | Reference |

| Reactant 1 | This compound | - |

| Reactant 2 | p-Toluidine | - |

| Solvent | Ethanol | [3] |

| Catalyst | Glacial Acetic Acid | [3][4] |

| Reaction Temperature | Reflux (approx. 78 °C) | [4][5] |

| Reaction Time | 3-5 hours | [3][4] |

| Typical Yield | 80-95% | [6] |

| Appearance | Pale yellow solid | [4] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of Schiff bases from this compound.

Materials and Equipment

-

This compound

-

Primary amine (e.g., aniline, p-toluidine, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethyl acetate)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Synthesis of 4-(4-((4-methylphenyl)imino)methyl)phenoxy)benzonitrile

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

-

Addition of Amine: To the stirring solution, add 1.0 equivalent of the primary amine (e.g., p-toluidine).

-

Catalyst Addition: Add a few drops (typically 2-3) of glacial acetic acid to the reaction mixture.[3][4]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-5 hours.[3][4] The progress of the reaction should be monitored by TLC.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution. If no precipitate forms, the solvent can be reduced by rotary evaporation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

-

Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

Characterization

The synthesized Schiff base should be characterized by the following methods:

-

Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

-

FTIR Spectroscopy: Record the FTIR spectrum of the product. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹).[7][8][9]

-

NMR Spectroscopy: Record the ¹H and ¹³C NMR spectra to confirm the structure of the synthesized Schiff base. The formation of the imine bond is indicated by a characteristic singlet for the azomethine proton (-CH=N-) in the region of 8-9 ppm in the ¹H NMR spectrum.[7][8][10]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and characterization of Schiff bases.

Proposed Mechanism of Antimicrobial Action

The nitrile group in the synthesized Schiff bases may contribute to their antimicrobial activity by interacting with bacterial enzymes. One proposed mechanism involves the inhibition of nitrile-metabolizing enzymes, such as nitrilase, which are crucial for certain bacterial metabolic pathways.[11][12][13][14][15]

Caption: Proposed inhibition of bacterial nitrilase by a nitrile-containing Schiff base.

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalconference.info [globalconference.info]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 10. jetir.org [jetir.org]

- 11. [PDF] Novel nitrile degrading enzymes in thermophilic bacteria | Semantic Scholar [semanticscholar.org]

- 12. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]

- 13. Novel nitrile degrading enzymes in thermophilic bacteria - UCL Discovery [discovery.ucl.ac.uk]

- 14. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-(4-Formylphenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 4-(4-Formylphenoxy)benzonitrile as a key starting material. The synthesized thiazole, pyrimidine, imidazole, and pyridine derivatives have shown potential as antimicrobial and anticancer agents.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic incorporation of specific pharmacophores can significantly influence the therapeutic properties of these compounds. This compound is a versatile aromatic aldehyde containing a nitrile group, which can be a key building block in the synthesis of diverse heterocyclic systems. The formyl group serves as a reactive site for condensation and cyclization reactions, while the cyano-substituted phenoxy moiety can contribute to the biological activity of the final products. This document outlines established synthetic methodologies, including the Hantzsch thiazole synthesis, Biginelli pyrimidine synthesis, Radziszewski imidazole synthesis, and Kröhnke pyridine synthesis, adapted for the use of this compound.

Synthesis of Thiazole Derivatives

Thiazole rings are present in numerous clinically approved drugs and are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects. The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.

General Reaction Scheme: Hantzsch Thiazole Synthesis

The reaction proceeds via the condensation of an α-haloketone with a thioamide. In a one-pot modification, an α-haloaldehyde can be generated in situ from the corresponding aldehyde.

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-(4-cyanophenoxy)phenyl)thiazole

This protocol describes a one-pot procedure for the synthesis of a 2-aminothiazole derivative starting from this compound.

Materials:

-

This compound

-

Thiourea

-

Iodine

-

Ethanol

-

Sodium bicarbonate solution (5%)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

-

Add iodine (1.0 eq) to the mixture portion-wise with stirring at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a cold 5% aqueous sodium bicarbonate solution to neutralize the excess acid and precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(4-(4-cyanophenoxy)phenyl)thiazole.

Quantitative Data

| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2-Amino-4-(4-(4-cyanophenoxy)phenyl)thiazole | This compound, Thiourea, Iodine | Ethanol | 4-6 | 78 | 85-92 |

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities such as antimicrobial and anticancer properties. The Biginelli reaction is a well-established multicomponent reaction for the synthesis of dihydropyrimidinones.

General Reaction Scheme: Biginelli Reaction

This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Caption: Multicomponent Biginelli reaction for dihydropyrimidinone synthesis.

Experimental Protocol: Synthesis of Ethyl 4-(4-(4-cyanophenoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

-

This compound

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 8-10 hours with constant stirring.

-

Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water to remove any unreacted urea and catalyst, and dry.

-

Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Quantitative Data

| Product | Reagents | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Ethyl 4-(4-(4-cyanophenoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | This compound, Ethyl acetoacetate, Urea | HCl | Ethanol | 8-10 | 78 | 75-85 |

Synthesis of Imidazole Derivatives

The imidazole nucleus is a common feature in many biologically active compounds, including antifungal and anticancer agents. The Radziszewski synthesis provides a straightforward method for the preparation of 2,4,5-trisubstituted imidazoles.

General Reaction Scheme: Radziszewski Imidazole Synthesis

This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).

Caption: Radziszewski synthesis of 2,4,5-trisubstituted imidazoles.

Experimental Protocol: Synthesis of 2-(4-(4-cyanophenoxy)phenyl)-4,5-diphenyl-1H-imidazole

Materials:

-

This compound

-

Benzil

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

A mixture of this compound (1.0 eq), benzil (1.0 eq), and ammonium acetate (5.0 eq) in glacial acetic acid is placed in a round-bottom flask.

-

The reaction mixture is heated at reflux (approximately 118 °C) for 2-3 hours.

-

After cooling to room temperature, the mixture is poured into water.

-

The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is recrystallized from ethanol or a mixture of ethanol and water to yield the pure imidazole derivative.

Quantitative Data

| Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2-(4-(4-cyanophenoxy)phenyl)-4,5-diphenyl-1H-imidazole | This compound, Benzil, Ammonium acetate | Glacial Acetic Acid | 2-3 | 118 | 80-90 |

Synthesis of Pyridine Derivatives

Pyridine and its derivatives are of great interest in medicinal chemistry due to their wide range of biological activities. The Kröhnke pyridine synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.